molecular formula C19H19NO2 B11793586 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile

4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B11793586
M. Wt: 293.4 g/mol
InChI Key: BORHVKAGIJEDOP-UHFFFAOYSA-N
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Description

4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed reaction conditions, such as temperature, pressure, and time, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can enhance the production process, ensuring high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the carbonitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of the benzyloxy group, which can enhance its interaction with biological targets and improve its solubility and stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

4-(4-phenylmethoxyphenyl)oxane-4-carbonitrile

InChI

InChI=1S/C19H19NO2/c20-15-19(10-12-21-13-11-19)17-6-8-18(9-7-17)22-14-16-4-2-1-3-5-16/h1-9H,10-14H2

InChI Key

BORHVKAGIJEDOP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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